N-(2-Fluorenyl)maleimide
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Overview
Description
N-(2-Fluorenyl)maleimide is an organic compound with the molecular formula C17H11NO2. It belongs to the class of maleimides, which are characterized by the presence of a 2,5-pyrroledione moiety. This compound is notable for its unique structure, which includes a fluorenyl group attached to the nitrogen atom of the maleimide ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Fluorenyl)maleimide can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with 2-aminofluorene in the presence of a dehydrating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the Diels-Alder reaction, where maleimides are converted to adducts through reactions with dienes like cyclopentadiene or furan. These adducts can then be polymerized via ring-opening metathesis polymerization (ROMP) to yield the desired maleimide derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorenyl)maleimide undergoes various chemical reactions, including:
Addition Reactions: It readily participates in thiol-Michael addition reactions, where it reacts with thiol groups to form thiosuccinimide products.
Polymerization: It can be polymerized through radical polymerization or ROMP, forming polymers with unique properties.
Substitution Reactions: The compound can undergo substitution reactions, particularly with nucleophiles, due to the electron-deficient nature of the maleimide ring.
Common Reagents and Conditions
Thiol-Michael Addition: Typically involves thiol-containing compounds and proceeds under mild conditions without the need for a catalyst.
Polymerization: Radical polymerization may require initiators like azobisisobutyronitrile (AIBN), while ROMP uses catalysts such as Grubbs’ catalyst.
Major Products Formed
Thiosuccinimide Derivatives: Formed from thiol-Michael addition reactions.
Scientific Research Applications
N-(2-Fluorenyl)maleimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Fluorenyl)maleimide primarily involves its reactivity with thiol groups. The maleimide moiety reacts with thiol groups in proteins or peptides to form stable thiosuccinimide linkages. This reactivity is exploited in bioconjugation and drug delivery applications, where the compound helps in targeting specific molecular pathways .
Comparison with Similar Compounds
N-(2-Fluorenyl)maleimide can be compared with other N-substituted maleimides such as:
- N-Phenylmaleimide
- N-Benzylmaleimide
- N-Cyclohexylmaleimide
These compounds share similar reactivity patterns but differ in their substituent groups, which can influence their physical and chemical properties. This compound is unique due to the presence of the fluorenyl group, which imparts distinct electronic and steric effects, making it suitable for specific applications .
Properties
CAS No. |
59634-77-4 |
---|---|
Molecular Formula |
C17H11NO2 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
1-(9H-fluoren-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H11NO2/c19-16-7-8-17(20)18(16)13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-8,10H,9H2 |
InChI Key |
WRZQMGCKUASRPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C=CC4=O |
Origin of Product |
United States |
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